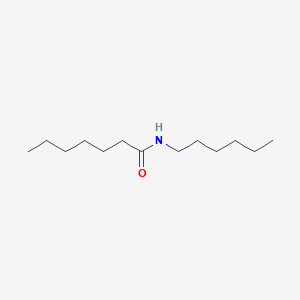
N-hexylheptanamide
Description
N-Hexylheptanamide is a secondary amide characterized by a heptanoyl backbone (CH₃(CH₂)₅CO-) and a hexyl group (CH₃(CH₂)₅-) attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate hydrophobicity and flexibility due to its aliphatic chains. For instance, N-(2-Cyanoethyl)-N-hexyl-heptanamide (CAS: 67138-89-0), a closely related compound, demonstrates how substituents like cyanoethyl groups can alter properties such as polarity and molecular weight .
Properties
CAS No. |
14278-35-4 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-hexylheptanamide |
InChI |
InChI=1S/C13H27NO/c1-3-5-7-9-11-13(15)14-12-10-8-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI Key |
CYWUZSYXTCCCRG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NCCCCCC |
Canonical SMILES |
CCCCCCC(=O)NCCCCCC |
Synonyms |
N-Hexylheptanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : C₁₆H₃₀N₂O
- Functional Groups: Amide, cyanoethyl (-CH₂CH₂CN).
- Key Properties :
The extended alkyl chain (hexyl) maintains hydrophobicity, balancing amphiphilic behavior.
N-Hydroxyoctanamide (CAS: 7377-03-9)
Structural Features :
- Molecular Formula: C₈H₁₇NO₂ (inferred from name).
- Functional Groups : Amide, hydroxyl (-OH).
Comparison :
N-Hydroxyoctanamide has a shorter carbon chain (octanamide vs. heptanamide) and a hydroxyl group, increasing hydrogen-bonding capacity. This likely improves water solubility compared to N-hexylheptanamide but reduces lipid solubility.
HEXANAMIDE, N-[(3S)-HEXAHYDRO-2-OXO-1H-AZEPIN-3-YL]-2,2,5-TRIMETHYL (CAS: 853905-45-0)
Structural Features :
- Molecular Formula : C₁₅H₂₆N₂O₂ (inferred).
- Functional Groups : Amide, cyclic azepin ring, ketone.
- Key Properties :
Comparison :
The azepin ring introduces rigidity and steric hindrance, contrasting sharply with the linear aliphatic structure of this compound. This structural difference may influence biological activity, particularly in enzyme-binding interactions.
Research Findings and Data Analysis
Table 1: Comparative Analysis of this compound and Analogs
Key Observations:
- Chain Length and Polarity: Longer alkyl chains (e.g., hexyl in this compound) enhance hydrophobicity, while polar substituents (e.g., cyanoethyl or hydroxyl) increase solubility in polar media.
- Synthetic Versatility: Derivatives like N-(2-Cyanoethyl)-N-hexyl-heptanamide highlight the adaptability of amides in chemical modifications for tailored applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


